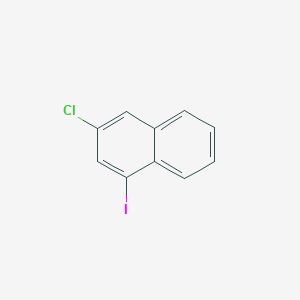
3-Chloro-1-iodonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-iodonaphthalene is an organic compound with the molecular formula C10H6ClI It is a derivative of naphthalene, where the hydrogen atoms at positions 3 and 1 are substituted by chlorine and iodine, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-iodonaphthalene typically involves halogenation reactions. One common method is the iodination of 3-chloronaphthalene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from naphthalene. The initial step could be the chlorination of naphthalene to produce 3-chloronaphthalene, followed by iodination to introduce the iodine atom at the desired position. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-1-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. For example, treatment with sodium azide can yield 3-chloro-1-azidonaphthalene.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, potassium cyanide, or other nucleophiles in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products Formed:
Substitution Reactions: 3-Chloro-1-azidonaphthalene, 3-chloro-1-cyanonaphthalene.
Oxidation Reactions: Naphthoquinones.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
3-Chloro-1-iodonaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-iodonaphthalene involves its ability to undergo various chemical transformations. The presence of both chlorine and iodine atoms makes it a versatile compound for electrophilic and nucleophilic substitution reactions. These reactions can lead to the formation of new compounds with different properties and potential biological activities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
1-Iodonaphthalene: Similar structure but lacks the chlorine atom.
6-Chloro-1-iodonaphthalene: Chlorine atom is at a different position.
3-Chloro-2-iodonaphthalene: Iodine atom is at a different position.
Uniqueness: 3-Chloro-1-iodonaphthalene is unique due to the specific positioning of the chlorine and iodine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C10H6ClI |
|---|---|
Poids moléculaire |
288.51 g/mol |
Nom IUPAC |
3-chloro-1-iodonaphthalene |
InChI |
InChI=1S/C10H6ClI/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H |
Clé InChI |
IOXFJUVIRCUTFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















